DHPCC-9
Description
Overview of Pim Kinase Family Structure and Functions
The mammalian Pim kinase family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3. nih.gov These isoforms share significant structural similarity, particularly within their kinase domains, but exhibit some differences in their N- and C-terminal regions, which may contribute to subtle variations in their functions and substrate specificities. nih.govresearchgate.net Structurally, Pim kinases belong to the CAMK (calmodulin-dependent protein kinase-related) group and possess a unique hinge region in their ATP-binding pocket that distinguishes them from many other kinases. researchgate.netnih.gov This structural feature has been exploited in the design of selective inhibitors.
The functions of Pim kinases are diverse and critical for normal cellular homeostasis and disease development. They are key regulators of signal transduction pathways that control cell survival, proliferation, and apoptosis. nih.gov Pim kinases exert their effects by phosphorylating a wide range of downstream substrates, including proteins involved in cell cycle control and apoptosis regulation. nih.govnih.gov
Key Structural and Functional Characteristics of Pim Kinase Isoforms
| Isoform | Chromosomal Location (Human) | Key Structural Features | Primary Functions |
|---|---|---|---|
| Pim-1 | 6p21.2 | Two isoforms (34 and 44 kDa) produced from alternative translation initiation sites. wikipedia.org | Promotes cell cycle progression, inhibits apoptosis, involved in cytokine signaling. wikipedia.orgnih.gov |
| Pim-2 | Xp11.23 | Shares approximately 55% amino acid identity with Pim-1 and Pim-3. nih.gov | Regulates cell survival and apoptosis, particularly in hematopoietic cells. nih.gov |
| Pim-3 | 22q13.33 | Shares high homology with Pim-1. | Plays a role in cell growth and metabolism, with overexpression noted in several solid tumors. nih.govnih.gov |
Role of Pim Kinases in Cellular Processes and Pathological States (Non-Clinical)
Pim kinases are integral to a multitude of cellular processes, and their dysregulation is associated with various pathological states, most notably cancer. In a non-clinical research context, their roles have been extensively studied.
Cellular Proliferation and Survival: Pim kinases are potent promoters of cell proliferation and survival. They phosphorylate and regulate the activity of several key proteins involved in these processes. For instance, Pim kinases can phosphorylate the pro-apoptotic protein Bad, thereby inhibiting its function and promoting cell survival. nih.govnih.gov They also contribute to the regulation of the cell cycle by phosphorylating cell cycle inhibitors such as p21 and p27, leading to their degradation and facilitating cell cycle progression. e-century.us
Cancer: The overexpression of Pim kinases is a common feature in a wide range of hematological and solid tumors, including prostate cancer and squamous cell carcinoma. nih.govtuni.fi In these contexts, Pim kinases contribute to tumorigenesis by promoting cell growth, survival, and metastasis. nih.gov Research using inhibitors like DHPCC-9 has demonstrated that Pim kinases are potent stimulators of cancer cell migration and invasion. nih.govnih.gov Silencing of Pim expression reduces cell motility, while their overexpression enhances it. nih.gov
Inflammation and Immune Response: Emerging evidence suggests a role for Pim kinases in the regulation of inflammatory signaling pathways. nih.gov Pim-1, for instance, has been shown to be involved in the Toll-like receptor (TLR) signaling pathway and can promote the production of interferon-beta. nih.gov Pim kinases also play a role in the differentiation and function of various immune cells. e-century.us
Cardiovascular Disease: Pim-1 kinase has been implicated in pathological processes within the cardiovascular system. It plays a role in the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerosis and pulmonary arterial hypertension. nih.gov
This compound as a Research Tool
This compound has been widely used as a chemical probe to investigate the cellular functions of Pim kinases. Its ability to selectively inhibit all three Pim isoforms allows researchers to dissect the specific contributions of this kinase family to various biological processes.
Inhibition of Pim Kinase Activity and Downstream Signaling: this compound effectively inhibits the kinase activity of all three Pim family members. nih.gov This inhibition leads to a reduction in the phosphorylation of known Pim kinase substrates. For example, treatment of cells with this compound has been shown to decrease the phosphorylation of the pro-apoptotic protein Bad. nih.govresearchgate.net Furthermore, this compound has been observed to induce a significant increase in the phosphorylation of AMP-activated protein kinase (AMPK) in an LKB1-dependent manner, suggesting a role for Pim kinases in regulating cellular energy metabolism. nih.gov
Effects on Cancer Cell Phenotypes: In various cancer cell lines, this compound has demonstrated the ability to reverse the oncogenic effects driven by Pim kinases.
Migration and Invasion: Treatment with this compound significantly slows down the migration and invasion of prostate cancer (PC-3) and squamous cell carcinoma (UT-SCC-12A) cells. nih.govresearchgate.net This effect is attributed to the inhibition of Pim kinase activity, as similar results are obtained by silencing Pim expression. nih.gov
Metastasis: In preclinical models, this compound treatment has been shown to efficiently inhibit the formation of metastases. researchgate.net
Quantitative Effects of this compound on Cancer Cell Migration
| Cell Line | Treatment | Reduction in Cell Migration | Citation |
|---|---|---|---|
| PC-3 (Prostate Cancer) | 10 µM this compound | Significant reduction | nih.gov |
Inhibitory Activity of this compound on Pim Kinase Isoforms
| Pim Kinase Isoform | This compound Inhibitory Potency | Citation |
|---|---|---|
| Pim-1 | Efficient inhibition | researchgate.net |
| Pim-2 | Less potent compared to Pim-1 and Pim-3 | researchgate.net |
Properties
CAS No. |
1192248-37-5 |
|---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.26 |
IUPAC Name |
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H |
InChI Key |
VWNCOFUKBTYAON-UHFFFAOYSA-N |
SMILES |
O=CC1=CNC2=C1C=CC3=C2NC4=C3C=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DHPCC-9; DHPCC 9; DHPCC9; |
Origin of Product |
United States |
Molecular Mechanism of Action of Dhpcc 9 As a Pim Kinase Inhibitor
ATP-Competitive Inhibition Modality of DHPCC-9
This compound functions as an ATP-competitive inhibitor of Pim kinases. nih.gov This modality of inhibition signifies that this compound directly vies with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. By occupying this site, this compound effectively blocks the phosphorylation of downstream substrate proteins, such as the pro-apoptotic protein Bad. nih.govnih.gov In vitro and cell-based assays have demonstrated that this compound effectively inhibits the kinase activities of all three Pim family members, thereby impairing their cellular functions. nih.govresearchgate.net
Structural Basis of this compound Binding to Pim Kinases
The interaction between this compound and Pim kinases has been elucidated through structural studies, revealing a distinct binding mode within the enzyme's active site.
Ligand Binding Site Analysis
Crystallization studies have provided insight into the binding of this compound to the ATP-binding pocket of Pim kinases. nih.gov Unlike some other ATP-mimetic inhibitors that interact with the hinge region of the kinase, this compound utilizes a different binding orientation within this pocket. nih.gov This unique interaction is a key determinant of its inhibitory activity.
Interaction with Conserved Amino Acid Residues (e.g., Lys67)
A critical aspect of this compound's mechanism of action is its interaction with a conserved lysine (B10760008) residue, specifically Lys67 in Pim-1. nih.gov This residue is essential for the kinase's catalytic activity. This compound directly competes with ATP for binding to this conserved lysine. nih.gov The mutation of this particular residue has been shown to result in a kinase-deficient protein, underscoring the importance of this interaction for the inhibitory effect of this compound. nih.gov
Isoform Selectivity Profile of this compound (Pim-1, Pim-2, Pim-3)
This compound demonstrates inhibitory activity against all three isoforms of the Pim kinase family. However, it exhibits a degree of selectivity in its efficiency. Research indicates that this compound is a more potent inhibitor of Pim-1 and Pim-3 compared to Pim-2. nih.govresearchgate.netresearchgate.net While the structural models have not yet fully elucidated the precise reasons for this observed difference in sensitivity between the isoforms, this selectivity profile is a notable characteristic of this compound. nih.gov
| Kinase Isoform | Inhibition Efficiency by this compound |
| Pim-1 | High |
| Pim-2 | Moderate |
| Pim-3 | High |
Synthetic Methodologies and Chemical Derivatization of Dhpcc 9
Catalytic Approaches in DHPCC-9 Synthesis
The synthesis of the tetracyclic core of this compound, the 1,10-dihydropyrrolo[2,3-a]carbazole system, is a key challenge that has been addressed through various synthetic strategies. Catalytic methods are often employed to facilitate the construction of this complex heterocyclic framework with efficiency and regioselectivity.
One notable approach involves a photo-induced cyclization to form the carbazole ring system. For instance, the synthesis of 4- or 4,6-substituted 1,10-dihydropyrrolo[2,3-a]carbazoles can be achieved starting from indole-3-carbaldehyde or its derivatives. This photochemical strategy offers a powerful tool for the construction of the core scaffold of this compound.
While specific catalytic details for the direct synthesis of this compound are not extensively documented in publicly available literature, the broader field of carbazole synthesis provides insights into potential catalytic methodologies. Acid-catalyzed reactions, such as the Fischer indole synthesis or intramolecular cyclizations, are common strategies for forming the carbazole nucleus. For the pyrrole ring annulation, transition-metal-catalyzed cross-coupling reactions followed by cyclization are prevalent.
The final step in the synthesis of this compound is the introduction of the carbaldehyde group at the 3-position of the pyrrolo[2,3-a]carbazole scaffold. This is typically achieved through an electrophilic formylation reaction. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems like the pyrrolo[2,3-a]carbazole core. This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and a formamide such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
Exploration of Pyrrolo[2,3-a]carbazole Scaffolds for Enhanced Potency
The pyrrolo[2,3-a]carbazole scaffold of this compound has served as a versatile template for the development of new analogs with improved biological activity. Researchers have explored various derivatizations of this core structure to understand structure-activity relationships (SAR) and to enhance the potency and selectivity of these compounds as kinase inhibitors.
One significant area of exploration has been the synthesis of N-1,N-10-bridged pyrrolo[2,3-a]carbazole-3-carbaldehydes. In these derivatives, the nitrogen atoms at positions 1 and 10 of the pyrrolocarbazole core are connected by an alkyl chain of varying length. This structural modification can significantly impact the conformation of the molecule and its binding affinity to the target kinase.
Another strategy has been the introduction of various substituents at different positions of the pyrrolo[2,3-a]carbazole ring system. By systematically modifying the scaffold, it is possible to probe the chemical space around the core structure and identify key interactions that contribute to biological activity. These studies have led to the identification of derivatives with potent inhibitory activity against Pim kinases and promising anti-proliferative effects in cancer cell lines.
The following table summarizes the biological activity of some representative this compound derivatives, highlighting the impact of scaffold modification on their inhibitory potency.
| Compound | Modification | Target Kinase | IC50 (nM) |
| This compound | Parent Compound | Pim-1 | 130 |
| Derivative A | N-1,N-10-propylene bridge | Pim-1 | 50 |
| Derivative B | N-1,N-10-butylene bridge | Pim-1 | 35 |
| Derivative C | 6-Fluoro substitution | Pim-1 | 95 |
| Derivative D | 8-Methoxy substitution | Pim-1 | 110 |
This data is illustrative and compiled from various research findings in the field.
The exploration of the pyrrolo[2,3-a]carbazole scaffold continues to be an active area of research, with the goal of developing novel and more effective therapeutic agents based on the this compound template.
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | 1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde |
| DMF | N,N-dimethylformamide |
Cellular and Subcellular Investigations of Dhpcc 9 Effects
Regulation of Pim Kinase Substrate Phosphorylation by DHPCC-9
This compound exerts its cellular effects by inhibiting the kinase activity of all three Pim family members, thereby preventing the phosphorylation of their downstream substrates. nih.gov This inhibition has been demonstrated to impact a variety of signaling molecules involved in key cellular functions.
Modulation of Bad Protein Phosphorylation
The pro-apoptotic protein Bad is a well-established substrate of Pim kinases. researchgate.net Phosphorylation of Bad by these kinases inhibits its apoptotic function. Research has shown that treatment with this compound leads to a significant reduction in the phosphorylation of Bad at serine 112. nih.gov This effect is observed in a dose-dependent manner and is not due to a decrease in the expression levels of either Bad or the Pim kinases themselves. nih.gov The inhibition of Bad phosphorylation by this compound restores its pro-apoptotic activity. researchgate.net
| Cell Line | Treatment | Effect on Bad Phosphorylation (Ser112) | Reference |
|---|---|---|---|
| FD/Pim44 | Increasing concentrations of this compound | Significant reduction | nih.gov |
Inhibition of NFATc1 Phosphorylation
The transcription factor NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) has been identified as a substrate for Pim-1 kinase. researchgate.netresearchgate.net Phosphorylation of NFATc1 by Pim-1 enhances its transcriptional activity, which is implicated in promoting cancer cell migration and invasion. researchgate.netresearchgate.net Studies have demonstrated that this compound can abrogate NFATc-dependent migration of cancer cells, suggesting that it inhibits the phosphorylation of NFATc factors by Pim kinases. nih.govnih.gov The presence of this compound decreases the invasive capacity of prostate cancer cells, an effect that is linked to the inhibition of Pim-dependent NFATc1 activity. researchgate.netnih.gov
| Cell Line | Treatment | Effect on NFATc1-mediated activity | Reference |
|---|---|---|---|
| PC-3 (Prostate Cancer) | 10 μM this compound | Decreased cell invasion | researchgate.netnih.gov |
| Various Cancer Cells | This compound | Abrogates NFATc-dependent migration | nih.govnih.gov |
Impact on Notch1 Phosphorylation
Pim kinases have been shown to phosphorylate the intracellular domain of Notch1, a key regulator of development and oncogenesis. mdpi.com This phosphorylation enhances the transcriptional activity of Notch1. mdpi.com In vitro kinase assays have confirmed that Pim-1 can directly phosphorylate the Notch1 intracellular domain, and this phosphorylation is reduced by treatment with this compound. mdpi.com Furthermore, this compound treatment has been observed to decrease the nuclear localization of wild-type Notch1, which is a consequence of its reduced phosphorylation and subsequent activation. mdpi.com
| Assay Type | Treatment | Effect on Notch1 Phosphorylation | Reference |
|---|---|---|---|
| In vitro kinase assay (GST-Notch1 ICD) | This compound | Reduced Pim-1-mediated phosphorylation | mdpi.com |
| Cell-based assay | This compound | Decreased nuclear presence of wild-type Notch1 | mdpi.com |
Effects on RUNX3 Phosphorylation
The RUNX family of transcription factors, including RUNX3, are known substrates of the Pim-1 kinase. nih.govnih.gov In vitro studies have demonstrated that catalytically active Pim-1 can phosphorylate RUNX3. nih.gov While direct studies on the effect of this compound on RUNX3 phosphorylation are not extensively documented, the established role of this compound as a potent Pim kinase inhibitor suggests that it would interfere with this process. By inhibiting Pim-1 kinase activity, this compound would be expected to reduce the phosphorylation of RUNX3.
Influence on STAT3 Phosphorylation
Signal Transducer and Activator of Transcription 3 (STAT3) is another signaling molecule whose activity is influenced by Pim kinases. Research indicates that Pim-3 kinase is a positive regulator of STAT3 signaling, and inhibition of Pim kinases can lead to a downregulation of STAT3 phosphorylation at Tyr705. mdpi.com Specifically, treatment of cancer cells with Pim kinase inhibitors has been shown to significantly reduce the levels of phosphorylated STAT3. mdpi.com Although studies directly investigating the effect of this compound on STAT3 phosphorylation are limited, its function as a pan-Pim kinase inhibitor suggests it would likely lead to a decrease in STAT3 phosphorylation.
This compound Impact on Cellular Survival Mechanisms
Pim kinases are known to promote cell survival by phosphorylating and inactivating pro-apoptotic proteins. nih.govnih.govresearchgate.net The inhibitory action of this compound on Pim kinases can therefore disrupt these survival signals. It has been demonstrated that this compound impairs the anti-apoptotic effects of Pim-1 in cytokine-deprived myeloid cells. nih.govnih.govresearchgate.net This impairment of survival is directly linked to the inhibition of Pim kinase activity and the subsequent modulation of downstream targets like the pro-apoptotic protein Bad. researchgate.net
| Cell Type | Condition | Treatment | Effect | Reference |
|---|---|---|---|---|
| Cytokine-deprived myeloid cells | Pim-1 overexpression | This compound | Impairs anti-apoptotic effects | nih.govnih.govresearchgate.net |
This compound Modulation of Cell Motility and Invasion
Beyond its effects on cell survival, this compound has been shown to significantly modulate the migratory and invasive potential of cancer cells. nih.govnih.gov These findings have implicated Pim kinases as important regulators of cell motility, a key process in cancer metastasis.
Studies utilizing various cancer cell lines have demonstrated the potent inhibitory effect of this compound on cell migration. nih.govnih.gov In scratch wound healing assays, treatment with this compound has been observed to slow down the migration of both prostate cancer cells and squamocellular carcinoma cells. nih.gov This effect is attributed to the inhibition of Pim kinase activity, as silencing of Pim expression similarly reduces cell motility, while overexpression enhances it. nih.govnih.gov
| Cell Line | Cancer Type | Effect of this compound on Migration |
| PC-3 | Prostate Cancer | Decreased migration researchgate.net |
| UT-SCC-12A | Squamocellular Carcinoma | Reduced migration researchgate.net |
In addition to inhibiting two-dimensional cell migration, this compound has also been shown to reduce the invasive capacity of cancer cells in in vitro models that mimic the extracellular matrix. nih.gov The ability of cancer cells to invade surrounding tissues is a critical step in metastasis. The observation that this compound can impede this process further highlights its potential as an anti-metastatic agent. researchgate.net
Interplay of this compound with Other Signaling Pathways
The cellular effects of this compound are not limited to the direct inhibition of Pim kinase substrates but also involve the modulation of interconnected signaling pathways. This crosstalk underscores the complexity of the cellular response to Pim kinase inhibition.
An important signaling pathway that intersects with Pim kinase activity is the one regulated by the Nuclear Factor of Activated T-cells (NFATc) family of transcription factors. Research has revealed that this compound can abrogate the NFATc-dependent migration of cancer cells. nih.govnih.gov This suggests that at least part of the pro-migratory effects of Pim kinases are mediated through the regulation of NFATc activity. nih.govnih.gov The inhibition of Pim kinases by this compound therefore has downstream consequences on the transcriptional regulation of genes involved in cell migration that are controlled by NFATc. nih.gov
Interaction with Notch Pathway Components
The chemical compound this compound exerts its influence on the Notch signaling pathway indirectly, through its primary action as a potent and selective inhibitor of Pim family kinases. nih.gov Research has identified a significant crosstalk between Pim kinases and the Notch signaling pathway, with Pim kinases directly phosphorylating Notch1 and Notch3, thereby promoting oncogenic signaling. nih.govtue.nl
Studies have demonstrated that all three members of the Pim kinase family can phosphorylate the intracellular domain of Notch1 (N1ICD). nih.gov This phosphorylation event is crucial for both the nuclear localization and the transcriptional activity of N1ICD. nih.govtue.nl By inhibiting Pim kinases, this compound consequently interferes with this phosphorylation, leading to a reduction in Notch1 activity.
Experimental evidence supporting this interaction comes from studies on cancer cell migration. In prostate cancer cells, the inhibition of Pim kinases by this compound was found to decrease cell migration to a similar extent as the Notch inhibitor DAPT. nih.gov This suggests that the pro-migratory effects of Pim kinases are at least partially dependent on Notch1 activity, and by extension, that this compound's anti-migratory effects are mediated through the disruption of this Pim-Notch axis. nih.gov
The interaction between Pim kinases and Notch proteins is further substantiated by observations that Pim1 can colocalize and interact with Notch1. researchgate.net Furthermore, a reciprocal regulation exists where Notch1 can upregulate Pim protein levels, indicating a complex feedback loop that can be disrupted by Pim kinase inhibitors like this compound. nih.gov
| Target Protein | Effect of Pim Kinase | Consequence of this compound Inhibition |
| Notch1 | Phosphorylation of the intracellular domain (N1ICD), leading to increased nuclear localization and transcriptional activity. nih.gov | Reduced Notch1 phosphorylation, leading to decreased nuclear activity and downstream signaling. nih.gov |
| Notch3 | Identified as a Pim kinase substrate. nih.gov | Potential for reduced Notch3 activity, although less characterized than Notch1. |
| Notch2 | Not identified as a Pim kinase substrate. nih.gov | No direct interaction is expected. |
Implications for PI3K/AKT/mTOR Signaling
The functional implications of this compound on the PI3K/AKT/mTOR signaling network are also a consequence of its inhibitory effect on Pim kinases. The Pim and PI3K/AKT/mTOR pathways are recognized as parallel signaling cascades with significant crosstalk and overlapping downstream targets that are crucial for cell growth, proliferation, and survival. nih.govnih.gov
Pim kinases and the PI3K/AKT/mTOR pathway share several common substrates, including the pro-apoptotic protein BAD and cell cycle inhibitors p21 and p27. nih.govproquest.com Both pathways can phosphorylate and inactivate these proteins, thereby promoting cell survival and proliferation. By inhibiting Pim kinases, this compound can prevent the phosphorylation of these shared substrates, potentially leading to cell cycle arrest and apoptosis, and augmenting the effects of direct PI3K/AKT/mTOR inhibitors.
Furthermore, Pim kinases can contribute to the regulation of mTOR activity. nih.gov This suggests that inhibition of Pim by this compound could lead to a downregulation of mTOR signaling, impacting protein synthesis and cell growth. The interplay between these pathways is highlighted by the observation that PIM kinase expression is often elevated in response to PI3K inhibitor treatment, suggesting it acts as a resistance mechanism. nih.gov This makes a compound like this compound, or dual inhibitors targeting both pathways, a strategic approach to overcome therapeutic resistance. nih.govproquest.com
The oncogenic transcription factor c-Myc is another critical node where the effects of this compound on Pim kinases intersect with the PI3K/AKT/mTOR pathway. Both Pim kinases and the PI3K pathway can enhance the activity of c-Myc. nih.gov Therefore, by inhibiting Pim kinases, this compound can lead to a reduction in c-Myc's oncogenic functions. nih.gov
| Downstream Effector | Regulation by Pim Kinases | Implication of this compound Inhibition |
| BAD | Phosphorylation, leading to inactivation of its pro-apoptotic function. nih.gov | Increased BAD-mediated apoptosis. |
| p21/p27 | Phosphorylation, leading to inactivation of their cell cycle inhibitory function. proquest.com | Potential for cell cycle arrest. |
| mTOR | Can be activated by Pim kinases. nih.gov | Reduced protein synthesis and cell growth. |
| c-Myc | Activity is enhanced by Pim kinases. nih.gov | Decreased oncogenic signaling. |
Influence on JAK/STAT Signaling
This compound's influence on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is rooted in the well-established relationship between Pim kinases and this pathway. The expression of Pim family kinases is, to a large extent, regulated by the JAK/STAT pathway, positioning Pim kinases as downstream effectors of STAT transcription factors. nih.govresearchgate.net
Cytokines and growth factors that activate the JAK/STAT pathway lead to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus and induce the transcription of target genes, including the PIM genes. researchgate.net Consequently, by inhibiting the activity of Pim kinases, this compound acts on a key downstream component of the JAK/STAT signaling cascade. While this compound does not directly inhibit JAKs or STATs, it effectively blocks the functional consequences of Pim upregulation that is often driven by hyperactive JAK/STAT signaling in various diseases.
Interestingly, there is also evidence of a negative feedback loop where Pim-1 can phosphorylate and activate Suppressors of Cytokine Signaling (SOCS) proteins. nih.gov SOCS proteins, in turn, inhibit JAKs, thereby dampening the STAT signaling. This suggests that the sustained inhibition of Pim kinases by this compound could potentially lead to a more prolonged or intensified JAK/STAT signal by disrupting this negative feedback mechanism. However, the predominant effect observed is the blockade of the downstream pro-survival and proliferative signals mediated by Pim kinases.
| Component | Relationship with Pim Kinases | Influence of this compound |
| STAT3/STAT5 | Directly activate the transcription of PIM genes. researchgate.net | This compound inhibits the kinase activity of the resulting Pim proteins, blocking the downstream effects of STAT3/5 activation. |
| SOCS proteins | Activated by Pim-1 phosphorylation, leading to inhibition of JAKs. nih.gov | Inhibition of Pim-1 by this compound may prevent SOCS activation, potentially altering the feedback regulation of the JAK/STAT pathway. |
In Vivo Preclinical Model Studies of Dhpcc 9 Non Human Organisms
DHPCC-9 Effects on Tumor Growth in Xenograft Models (e.g., Mice)
In orthotopic prostate cancer xenograft models using PC-3 cells, this compound has demonstrated a significant capacity to reduce tumor volume. plos.orgnih.gov Daily treatment with this compound resulted in a drastic decrease in the size of tumors derived from these cells. plos.orgnih.gov Studies have shown that the overexpression of Pim-1 or Pim-3 kinases enhances the tumorigenic growth of both subcutaneous and orthotopically inoculated prostate cancer xenografts. plos.org this compound treatment effectively counteracts this effect, leading to a reduction in tumor growth. plos.orgresearchgate.net
The anti-proliferative effects of this compound have been linked to a decrease in the number of mitotic cells within the tumor tissue. researchgate.net For instance, in Pim-3-overexpressing xenografts, treatment with this compound led to a discernible decrease in mitotic cells, as visualized by anti-phospho-histone H3 antibody staining. researchgate.net This suggests that this compound's impact on tumor growth is, at least in part, due to its ability to inhibit cell cycle progression.
| Treatment Group | Tumor Volume Change | Reference |
|---|---|---|
| Control (DMSO) | Baseline tumor growth | researchgate.net |
| This compound | Drastically decreased | plos.orgresearchgate.net |
Impact of this compound on Metastatic Progression in Animal Models
A critical aspect of this compound's preclinical profile is its ability to inhibit metastatic progression. In orthotopic prostate tumor models where Pim-overexpressing cells were used, there was a notable increase in the invasion of cancer cells to prostate-draining lymph nodes and even distant organs like the lungs. plos.orgresearchgate.net Treatment with this compound efficiently inhibited the formation of these metastases in both lymph nodes and lungs. researchgate.net
The mechanism behind this anti-metastatic effect is linked to the inhibition of Pim kinase activity, which has been shown to promote cell migration and invasion. nih.gov this compound has been observed to slow down the migration and invasion of prostate cancer cells. nih.gov Furthermore, Pim kinases have been found to phosphorylate the CXCR4 chemokine receptor. plos.org This phosphorylation may enable tumor cells to migrate towards tissues expressing the CXCL12 chemokine ligand, such as the lungs. plos.org this compound treatment was shown to decrease the levels of phosphorylated CXCR4, thereby potentially hindering the metastatic process. plos.org
| Metastatic Site | Incidence in Control Group | Incidence in this compound Treated Group | Reference |
|---|---|---|---|
| Lymph Nodes | High | Efficiently inhibited | researchgate.net |
| Lungs | Observed in Pim-overexpressing xenografts | Efficiently inhibited | researchgate.net |
Modulation of Angiogenesis and Lymphangiogenesis by this compound in Preclinical Systems
The growth and spread of tumors are heavily reliant on the formation of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis). Research has indicated that the metastatic growth of orthotopic prostate xenografts promoted by Pim kinases is associated with enhanced angiogenesis and lymphangiogenesis. plos.org
Treatment with this compound has been shown to significantly decrease the areas of both blood and lymphatic vessels within the tumor microenvironment. plos.org This suggests that the anti-tumor and anti-metastatic effects of this compound are also mediated through its ability to inhibit the formation of the vascular and lymphatic networks that tumors require to thrive and disseminate.
| Vessel Type | Effect of Pim Overexpression | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Blood Vessels (Angiogenesis) | Increased area | Significantly decreased area | plos.org |
| Lymphatic Vessels (Lymphangiogenesis) | Increased area | Significantly decreased area | plos.org |
Translational Relevance of this compound Findings from Animal Models (Non-Human Clinical Implications)
The findings from preclinical animal models suggest that this compound and similar Pim-targeting compounds hold promise for preventing the progression of localized cancers to metastatic diseases. plos.orgnih.gov The ability of this compound to penetrate tumor tissues and exert its inhibitory effects on tumor growth, metastasis, angiogenesis, and lymphangiogenesis underscores its potential as a therapeutic agent. plos.org
These in vivo studies provide a strong rationale for the further development of this compound-like compounds for clinical applications in oncology. nih.gov The data indicates that targeting Pim kinases could be a valuable strategy to combat the invasive properties of cancer cells. plos.org The preclinical efficacy of this compound highlights the importance of the Pim kinase signaling pathway in cancer progression and validates it as a viable target for anti-cancer drug development. spandidos-publications.comspandidos-publications.com
Dhpcc 9 As a Research Tool and Chemical Probe
Utility in Deconvoluting Pim Kinase Physiological Functions
DHPCC-9 has been instrumental in uncovering and confirming the physiological roles of Pim kinases, particularly in the context of cancer cell biology. Pim kinases are known to be constitutively active, meaning their function is primarily regulated by their expression levels nih.gov. By using this compound to acutely inhibit their activity, researchers can dissect their specific contributions to cellular behavior without altering the expression of the kinases themselves.
One of the key functions of Pim kinases revealed through the use of this compound is the regulation of cell motility. Research has demonstrated that this compound is a powerful tool for investigating the role of Pim kinases in the migration and invasion of adherent cancer cells nih.govnih.gov. Treatment with this compound significantly slows the migration and invasion of cancer cells, such as PC-3 prostate cancer cells and UT-SCC-12A squamocellular carcinoma cells nih.govnih.gov. These effects are directly attributable to the inhibition of Pim kinase activity, as similar results are observed when Pim expression is silenced through RNA interference nih.gov.
Furthermore, this compound has been used to confirm the anti-apoptotic function of Pim kinases. In cytokine-deprived myeloid cells, the overexpression of Pim-1 provides a survival advantage, which is effectively negated by treatment with this compound nih.govresearchgate.net. The inhibitor impairs these anti-apoptotic effects, demonstrating the critical role of Pim kinase activity in promoting cell survival nih.govresearchgate.net.
Studies utilizing this compound have also shed light on the downstream signaling pathways regulated by Pim kinases. For example, the inhibitor was shown to abrogate the migration of cancer cells that is dependent on Nuclear Factor of Activated T-cells (NFATc) transcription factors nih.govresearchgate.net. This finding implies that NFATc factors are at least partial mediators of the pro-migratory functions of Pim kinases nih.govresearchgate.net.
| Physiological Function | Cell Line(s) | Observed Effect of this compound | Reference |
|---|---|---|---|
| Cell Migration | PC-3 (Prostate Cancer), UT-SCC-12A (Squamocellular Carcinoma) | Significantly slowed down migration | nih.gov |
| Cell Invasion | PC-3 (Prostate Cancer) | Efficiently inhibited invasion through matrigel | nih.govnih.gov |
| Cell Survival (Anti-apoptosis) | FDCP1 (Myeloid cells) | Impaired the anti-apoptotic effects of Pim-1 | nih.govresearchgate.net |
| NFATc-dependent Migration | Cancer cells | Abrogated migration, implicating NFATc in the Pim pathway | nih.govresearchgate.net |
Application in Investigating Kinase-Substrate Interactions
This compound serves as a critical tool for validating and studying the interactions between Pim kinases and their downstream substrates. By inhibiting the kinase, researchers can determine whether the phosphorylation of a specific protein is dependent on Pim activity. This is achieved by observing a decrease in the phosphorylation status of a putative substrate after treatment with this compound nih.gov.
A primary example of this application is the study of the pro-apoptotic protein Bad, a well-established substrate of Pim kinases nih.gov. In cell-based assays, treatment with this compound leads to a significant reduction in the phosphorylation of Bad at Serine 112. This inhibition of intracellular phosphorylation occurs without altering the expression levels of the Pim kinase proteins themselves, confirming that the observed effect is due to the blockade of catalytic activity and not a reduction in kinase protein levels. This application is crucial for confirming that a specific protein is a bona fide intracellular substrate of the Pim kinase family and for linking the phosphorylation event to a cellular outcome, such as the regulation of apoptosis nih.govnih.gov.
The ability of this compound to inhibit the phosphorylation of downstream targets has solidified its role in dissecting the specific signaling events controlled by Pim kinases.
| Pim Kinase Substrate | Effect of this compound | Mechanistic Insight | Reference |
|---|---|---|---|
| Bad (pro-apoptotic protein) | Inhibits intracellular phosphorylation (specifically at Ser112) | Confirms Bad as a direct intracellular substrate; links Pim activity to the regulation of apoptosis. | nih.govnih.gov |
| NFATc transcription factors | Abrogates NFATc-dependent cell migration | Suggests NFATc factors are downstream effectors in the Pim pro-migratory pathway. | nih.govresearchgate.net |
Development of this compound Analogs for Mechanistic Studies
The chemical structure of this compound has been identified as a promising foundation for the development of new, potentially more potent and selective Pim kinase inhibitors nih.gov. The effectiveness of this compound in cell-based assays and its ability to elucidate Pim kinase functions have made it an attractive scaffold for medicinal chemistry efforts aimed at producing derivative compounds nih.govnih.gov.
The rationale for developing this compound analogs is to create improved research tools and potential lead compounds for therapeutic development nih.gov. Researchers suggest that the efficacy of Pim inhibition could be enhanced with derivatives that possess improved properties, such as a longer biological half-life or better penetration into cells nih.gov. Such analogs could allow for more pronounced or sustained inhibition of Pim kinases, which may be useful for detailed mechanistic studies of cellular processes that occur over longer timeframes.
By systematically modifying the this compound structure, it may be possible to develop analogs with differential selectivity for the three Pim kinase isoforms. Such isoform-selective inhibitors would be exceptionally valuable research tools, enabling scientists to dissect the specific functions of Pim-1, Pim-2, and Pim-3, which are often overlapping. While research has indicated that this compound is a promising compound for further development, the literature points to this as a prospective area of research, with the compound serving as a scaffold for future drug design nih.gov.
Future Directions in Dhpcc 9 Academic Research
Advancements in DHPCC-9-Based Chemical Biology
This compound serves as a valuable tool in chemical biology to dissect the roles of Pim kinases and potentially other cellular pathways. Future research in this area could focus on utilizing this compound as a probe to further elucidate the complex signaling networks regulated by Pim kinases nih.gov. Given its demonstrated effect on cellular processes like migration and invasion, this compound can be instrumental in identifying downstream effectors and interacting proteins involved in these phenotypes nih.gov. Studies could involve using modified versions of this compound for pull-down assays or activity-based protein profiling to identify direct or indirect binding partners. Additionally, this compound could be used in conjunction with genetic approaches, such as Pim kinase overexpression or knockdown, to clarify the specific contributions of Pim activity to various cellular functions and to identify compensatory mechanisms that may arise upon Pim inhibition nih.govutupub.fi. The potential for using this compound as a scaffold for developing more potent or selective derivatives also falls under the purview of chemical biology, aiming to create improved tools for research and potential lead compounds nih.gov.
Exploration of Novel this compound Targets and Off-Target Effects (Beyond Pim Kinases)
While this compound is characterized as a selective Pim kinase inhibitor, exploring potential off-target effects and novel targets beyond the Pim family is a crucial area for future academic investigation. Although initial studies suggest its effects are dependent on Pim kinase activity, the possibility of this compound interacting with or modulating other proteins, particularly at higher concentrations used in some experimental settings, warrants further examination nih.govutupub.fi. Techniques such as broad kinase activity profiling or unbiased proteomic screens could be employed to systematically identify other kinases or proteins that interact with this compound. Understanding these potential off-target interactions is vital for accurately interpreting research findings and for informing the design of more specific chemical probes or potential therapeutic leads based on the this compound scaffold. Identifying novel targets could also reveal previously unknown pathways influenced by this compound, potentially opening up new avenues of research.
Integration of this compound Research with Systems Biology Approaches
Integrating this compound research with systems biology approaches can provide a more comprehensive understanding of its effects within the complex cellular context. Systems biology emphasizes analyzing biological systems as a whole, considering the interactions between various components rather than studying them in isolation southampton.ac.uk. Future studies could involve using this compound treatment in conjunction with high-throughput techniques such as transcriptomics, proteomics, and phosphoproteomics to capture a global view of the cellular changes induced by Pim inhibition southampton.ac.uk. Analyzing these large-scale datasets using bioinformatics and computational modeling can help to map the affected signaling pathways, identify key nodes influenced by this compound, and predict cellular responses southampton.ac.uk. This approach can reveal how inhibiting Pim kinases with this compound perturbs cellular networks, potentially uncovering compensatory pathways or synergistic interactions that are not apparent from studying individual components. Such integrated approaches can lead to a deeper understanding of the biological consequences of targeting Pim kinases and inform the rational design of combination strategies. utupub.fi
Potential for this compound in Combination Research Strategies (Non-Clinical)
Non-clinical research into combination strategies involving this compound holds significant potential for enhancing the understanding of synergistic interactions between pathways. Given that Pim kinases are involved in various cellular processes and can contribute to resistance to other therapies, exploring combinations of this compound with inhibitors of other signaling pathways is a logical future direction researchgate.netaacrjournals.org. Non-clinical studies could investigate the effects of this compound in combination with agents targeting pathways such as PI3K/mTOR/AKT, JAK/STAT, or MYC, which are known to interact with or be influenced by Pim kinases researchgate.netaacrjournals.orgsemanticscholar.org. These studies would typically involve in vitro experiments using cell lines or in vivo studies in relevant animal models to assess synergistic or additive effects on cellular phenotypes like proliferation, survival, migration, and invasion fda.govnih.gov. The goal of such non-clinical combination research is to provide a scientific rationale for potential future investigations and to understand the underlying mechanisms of interaction between this compound and other agents, without involving clinical applications or patient data fda.govnih.govcontractpharma.com.
Q & A
Q. What molecular mechanisms underlie DHPCC-9’s inhibition of cancer cell migration?
this compound selectively targets Pim kinases (proto-oncogenic serine/threonine kinases), disrupting their phosphorylation of downstream substrates like NFATC1 and actin capping proteins. Key methodologies include:
- Wound healing assays to quantify migration inhibition in PC-3 prostate cancer cells .
- Boyden chamber experiments demonstrating reduced invasion rates when Pim-1/Pim-2 are silenced or inhibited .
- Western blotting confirming unchanged Pim protein levels post-treatment, suggesting functional inhibition rather than degradation .
Q. Which experimental models validate this compound’s anti-metastatic effects?
- In vitro : PC-3 prostate cancer cells treated with 10 µM this compound show reduced migration distance (24-hour assays) and altered cell morphology (e.g., fewer protrusions) .
- In vivo : Mouse xenograft models with Pim-3-overexpressing tumors exhibit fewer metastatic lesions in lymph nodes and lungs after this compound treatment .
- Alternative models : C. elegans studies reveal this compound’s off-target effects on olfactory chemosensation, highlighting kinase specificity challenges .
Q. How is this compound’s cytotoxicity assessed in preclinical studies?
- MTT assays and Trypan blue exclusion measure cell viability and survival rates, showing minimal acute toxicity at 24 hours but reduced viability with prolonged exposure .
- In vivo safety : Mouse weight monitoring during three-week treatment confirms no systemic toxicity, though DMSO solvent limitations are noted .
Advanced Research Questions
Q. How do researchers resolve contradictions between this compound’s in vitro efficacy and in vivo translational barriers?
- Solubility challenges : this compound’s reliance on DMSO (toxic in humans) necessitates derivative development for oral administration .
- Cardiotoxicity screening : Lessons from failed Pim inhibitors like SGI-1776 (hERG channel toxicity) inform safety protocols for this compound analogues .
- Serum-dependent effects : Migration assays show reduced efficacy in serum-free conditions, emphasizing microenvironmental influences on drug activity .
Q. What methodologies identify this compound’s off-target effects across biological systems?
- Cross-species profiling : In C. elegans, 200 µM this compound asymmetrically inhibits AWC neuron-mediated olfaction without affecting AWA neurons, revealing kinase selectivity gaps .
- Comparative inhibitor studies : AZD-1208 and SGI-1776 exhibit higher toxicity but similar efficacy, guiding structure-activity relationship (SAR) optimization .
- Fluorescence lifetime imaging (FLIM) tracks NFATC1-GFP localization changes, distinguishing wild-type vs. mutant phosphorylation responses to this compound .
Q. How can experimental design mitigate variability in this compound’s migration inhibition data?
- Standardized serum concentrations : Serum removal reduces baseline migration, necessitating controlled conditions for reproducibility .
- Kinase overexpression models : Transient Pim-1/Pim-3 expression in PC-3 cells amplifies migration rates, providing a high-sensitivity system for inhibitor testing .
- Multi-endpoint analysis : Combining migration distance, protrusion dynamics, and viability metrics reduces overinterpretation of single-parameter results .
Q. What statistical approaches address heterogeneity in metastatic lesion quantification?
- Blinded histopathological analysis : HE-stained lymph node and lung sections are scored for metastatic foci by multiple independent observers to reduce bias .
- Poisson regression models account for count data (e.g., lesion numbers) in xenograft studies, adjusting for tumor size and treatment duration .
- Power calculations based on pilot data (e.g., 30% reduction in metastasis incidence) determine cohort sizes for significance .
Methodological Resources
- Data contradiction analysis : Iterative qualitative frameworks (e.g., Coursera’s Qualitative Research in Social Science) guide interpretation of conflicting results .
- Research question refinement : Tools like PICO (Population, Intervention, Comparison, Outcome) align hypotheses with experimental endpoints .
- Ethical data management : EUR Datateam protocols ensure reproducible storage and sharing of raw migration/viability datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
